molecular formula C17H20O2 B14618329 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol CAS No. 56949-59-8

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol

Cat. No.: B14618329
CAS No.: 56949-59-8
M. Wt: 256.34 g/mol
InChI Key: TWDAGDYGRVTHDG-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenylpropan-2-yl group attached to a phenoxyethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction between phenylmagnesium bromide and acetone . This reaction produces 2-Phenyl-2-propanol, which can then be further reacted with 4-bromophenoxyethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The phenylpropan-2-yl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is unique due to its specific structure, which combines a phenylpropan-2-yl group with a phenoxyethanol backbone

Properties

CAS No.

56949-59-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C17H20O2/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11,18H,12-13H2,1-2H3

InChI Key

TWDAGDYGRVTHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO

Related CAS

31692-34-9

Origin of Product

United States

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